molecular formula C21H23ClN4O4 B2626167 N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide CAS No. 1171434-17-5

N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide

Cat. No.: B2626167
CAS No.: 1171434-17-5
M. Wt: 430.89
InChI Key: OYKHYLHJBHXYHS-UHFFFAOYSA-N
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Description

N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide is a potent and selective ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology [Source] . This compound has demonstrated high efficacy in suppressing the proliferation of cancer cell lines dependent on ALK signaling, such as those harboring the NPM-ALK fusion protein, by inducing G1-phase cell cycle arrest and apoptosis [Source] . Its research value is underscored by its utility as a critical tool molecule for investigating the pathological roles of ALK in various cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma. Furthermore, it serves as a valuable benchmark compound in the development and profiling of next-generation ALK inhibitors, particularly for studying mechanisms of resistance and designing compounds to overcome them. The structural motif of this inhibitor, featuring a ureido linker and a cyclopropanecarboxamido group, contributes to its high selectivity and potency profile against ALK, making it an indispensable agent for preclinical target validation and signal transduction pathway analysis.

Properties

IUPAC Name

N-[2-[(5-chloro-2-methoxyphenyl)carbamoylamino]ethyl]-4-(cyclopropanecarbonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O4/c1-30-18-9-6-15(22)12-17(18)26-21(29)24-11-10-23-19(27)13-4-7-16(8-5-13)25-20(28)14-2-3-14/h4-9,12,14H,2-3,10-11H2,1H3,(H,23,27)(H,25,28)(H2,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKHYLHJBHXYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide is a compound of interest due to its potential therapeutic applications, particularly in cancer treatment and other diseases influenced by kinase activity. This article reviews its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including:

  • Chloro and methoxy substituents on the phenyl ring.
  • Ureido and carboxamide linkages that enhance its interaction with biological targets.

Research indicates that compounds similar to this compound often act as inhibitors of specific kinases. For instance, bis-aryl urea derivatives have been shown to inhibit LIM kinases with high selectivity and potency (IC50 values < 25 nM), which is crucial for regulating cellular processes such as migration and invasion in cancer cells .

Inhibition of Kinase Activity

The compound has demonstrated significant inhibition of LIM kinases, which are involved in actin dynamics. This inhibition leads to reduced phosphorylation of cofilin, a protein that regulates actin filament turnover. In vitro studies showed that related compounds effectively inhibited cell invasion and migration in prostate cancer cells (PC-3) at concentrations less than 1 μM .

Antitumor Activity

In vivo studies have indicated that similar compounds can reduce tumor growth in mouse models. The ability to selectively inhibit LIMK1 while sparing other kinases (e.g., ROCK and JNK) suggests a favorable safety profile for therapeutic applications .

Study 1: LIM Kinase Inhibition

A study focused on the synthesis and evaluation of bis-aryl urea derivatives found that certain modifications enhanced selectivity for LIMK over other kinases. The most promising derivatives exhibited potent anti-invasive properties in cancer cell lines, highlighting the potential of such compounds in oncology .

Study 2: Neuroleptic Activity

Another investigation into benzamide derivatives revealed that modifications similar to those in this compound could lead to enhanced neuroleptic activity. Compounds were tested for their effects on apomorphine-induced stereotyped behavior in rats, demonstrating significant improvements in activity compared to standard treatments like metoclopramide .

Data Table: Biological Activity Summary

CompoundTarget KinaseIC50 (nM)Effect on Cell MigrationIn Vivo Efficacy
Compound 18bLIMK1<25Significant reductionTumor growth inhibition
Compound 55Neuroleptic receptorNot specifiedNot applicableEnhanced activity vs. haloperidol

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs
Compound Class/Example Core Structure Substituents Notable Features Reference
Target Compound Benzamide Ureidoethyl (5-chloro-2-methoxyphenyl), cyclopropanecarboxamido Rigid cyclopropane; chloro-methoxy aromatic system -
Hydroxamic Acids () Hydroxamic acid N-(4-chlorophenyl) with cycloalkyl (e.g., cyclopentyl, cyclohexyl) Antioxidant activity via DPPH/β-carotene assays; cyclopropane absent
Thiazolidinone-Benzamides () Benzamide (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl) Thiazolidinone ring for potential heterocyclic interactions
Morpholino-Triazine-Benzamides () Benzamide Morpholino-1,3,5-triazine Bulky triazine substituent; likely impacts solubility
Patent Derivatives () Benzamide Methoxyphenyl, cyclohexane-carboxamido Similar methoxy and carboxamido motifs; agrochemical/therapeutic applications inferred

Molecular Docking Insights (Inferred from )

The cyclopropane group may enhance binding via steric complementarity, whereas the ureidoethyl chain could facilitate polar interactions in enclosed environments .

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